molecular formula C29H53NO5 B129222 Leucine orlistat, (-)- CAS No. 104872-28-8

Leucine orlistat, (-)-

Cat. No.: B129222
CAS No.: 104872-28-8
M. Wt: 495.7 g/mol
InChI Key: AHLBNYSZXLDEJQ-NFGXINMFSA-N
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Description

Paroxetine hydrochloride hemihydrate is a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. It is marketed under various brand names, including Paxil and Seroxat. This compound is primarily used to treat major depressive disorder, obsessive-compulsive disorder, panic disorder, social anxiety disorder, post-traumatic stress disorder, generalized anxiety disorder, and premenstrual dysphoric disorder .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of paroxetine hydrochloride hemihydrate typically involves the coupling of arecoline and 1-bromo-4-fluorobenzene to form the racemic core structure. This is followed by enantiomeric resolution through esterification with menthol . The process includes several steps, such as defluorination and reduction with lithium aluminum hydride (LiAlH4), leading to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for paroxetine hydrochloride hemihydrate involve the crystallization of paroxetine hydrochloride from organic solvents. The process is optimized to ensure high purity and yield .

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: Another SSRI used to treat depression and anxiety disorders.

    Sertraline: An SSRI with similar applications in treating psychiatric disorders.

    Citalopram: An SSRI used for depression and anxiety.

Uniqueness

Paroxetine hydrochloride hemihydrate is unique due to its high potency and selectivity for serotonin reuptake inhibition . It is also known for its controlled release formulation, which reduces the likelihood of nausea associated with its use .

Properties

IUPAC Name

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLBNYSZXLDEJQ-NFGXINMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H53NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146801
Record name Leucine orlistat, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104872-28-8
Record name Leucine orlistat, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104872288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucine orlistat, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUCINE ORLISTAT, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QMQ98VHOQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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